8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride 8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2580197-54-0
VCID: VC4187108
InChI: InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H
SMILES: CC1(CNCC2=C1NC(=O)C=C2)C.Cl
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69

8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride

CAS No.: 2580197-54-0

Cat. No.: VC4187108

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69

* For research use only. Not for human or veterinary use.

8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride - 2580197-54-0

Specification

CAS No. 2580197-54-0
Molecular Formula C10H15ClN2O
Molecular Weight 214.69
IUPAC Name 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H
Standard InChI Key IYYHJKOPRPHDBJ-UHFFFAOYSA-N
SMILES CC1(CNCC2=C1NC(=O)C=C2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,6-naphthyridine scaffold, a bicyclic system merging pyridine and piperidine rings. The 8,8-dimethyl substitution at the bridgehead carbon introduces steric hindrance, while the 2-ketone group enhances hydrogen-bonding potential. The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications .

The SMILES notation CC1(CNCC2=C1NC(=O)C=C2)C.Cl delineates the connectivity: a methyl-decorated piperidine ring fused to a pyridone moiety, with a chloride counterion . The IUPAC name, 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride, systematically describes the ring saturation and substituent positions .

Physicochemical Properties

Key computed properties include:

PropertyValueRelevance
Molecular Weight214.69 g/molDetermines pharmacokinetic behavior
Hydrogen Bond Donors3Influences solubility and binding
Hydrogen Bond Acceptors2Affects membrane permeability
Topological Polar Surface Area41.1 ŲPredicts bioavailability
LogP (estimated)1.2Indicates moderate lipophilicity

These properties, derived from PubChem’s computational algorithms, suggest the compound’s suitability for central nervous system targets due to its balanced lipophilicity and polar surface area .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols remain proprietary, the parent compound 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (CID 68437429) likely undergoes hydrochloride salt formation via acid-base reaction with HCl . The naphthyridine core may be constructed through cyclocondensation of appropriately substituted diamine and diketone precursors, followed by methylation at the 8-position.

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